[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine
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Overview
Description
[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol. This compound is characterized by a methoxy group at the 3-position and a 2-methylpropoxy group at the 4-position on a phenyl ring, with a methanamine group attached to the phenyl ring.
Preparation Methods
The synthesis of [3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine typically involves several steps, including the formation of the phenyl ring with the desired substituents and the introduction of the methanamine group. One common synthetic route involves the alkylation of a phenol derivative with 2-methylpropyl bromide, followed by the introduction of the methanamine group through reductive amination. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The methoxy and 2-methylpropoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine can be compared with other similar compounds, such as:
[3-Methoxy-4-(2-methylpropoxy)phenyl]methanol: Differing by the presence of a methanol group instead of a methanamine group.
[3-Methoxy-4-(2-methylpropoxy)phenyl]acetic acid: Differing by the presence of an acetic acid group instead of a methanamine group. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
[3-methoxy-4-(2-methylpropoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-6,9H,7-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGPFRCXLALBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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